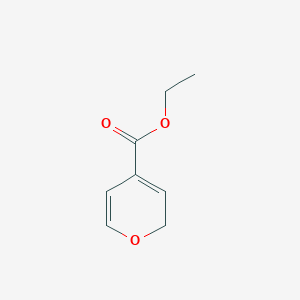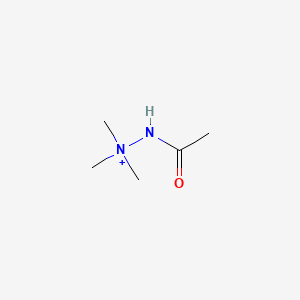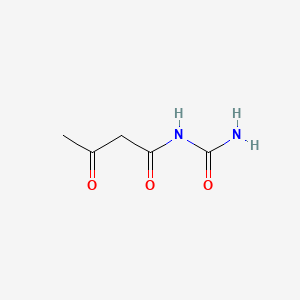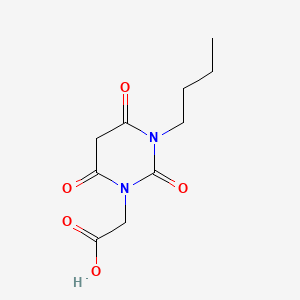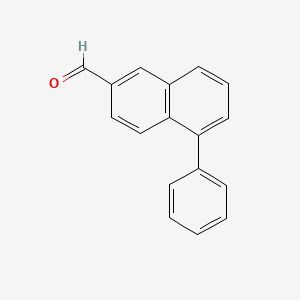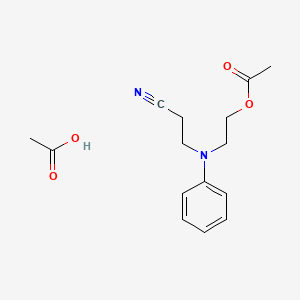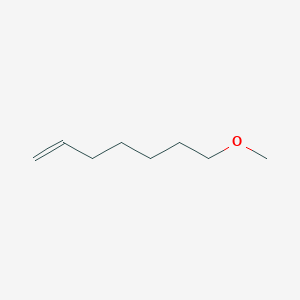
7-Methoxyhept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-heptene is an organic compound with the molecular formula C8H16O. It is a derivative of heptene, featuring a methoxy group (-OCH3) attached to the seventh carbon atom of the heptene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-heptene can be achieved through several methods. One common approach involves the alkylation of 7-methoxyheptanol with a suitable leaving group, such as a halide, under basic conditions. Another method includes the methoxylation of 1-heptene using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, continuous-flow synthesis is often employed for the production of 7-methoxy-1-heptene. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process typically involves the reaction of 1-heptene with methanol in the presence of an acid catalyst, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 7-methoxyheptane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 7-Methoxyheptanal or 7-methoxyheptanoic acid.
Reduction: 7-Methoxyheptane.
Substitution: Various substituted heptenes depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methoxy-1-heptene finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-methoxy-1-heptene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptene: A simple alkene with a similar carbon chain but lacking the methoxy group.
7-Methoxy-1-tetralone: A related compound with a similar methoxy group but a different overall structure.
Uniqueness
7-Methoxy-1-heptene is unique due to the presence of the methoxy group at the seventh carbon, which imparts distinct chemical properties and reactivity compared to other heptene derivatives. This structural feature makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
7-methoxyhept-1-ene |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8-9-2/h3H,1,4-8H2,2H3 |
Clé InChI |
OPEFRUNAPVEPBL-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



